Methyl 4-amino-2-methoxybenzoate hydrochloride Methyl 4-amino-2-methoxybenzoate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20393772
InChI: InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H
SMILES:
Molecular Formula: C9H12ClNO3
Molecular Weight: 217.65 g/mol

Methyl 4-amino-2-methoxybenzoate hydrochloride

CAS No.:

Cat. No.: VC20393772

Molecular Formula: C9H12ClNO3

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-methoxybenzoate hydrochloride -

Specification

Molecular Formula C9H12ClNO3
Molecular Weight 217.65 g/mol
IUPAC Name methyl 4-amino-2-methoxybenzoate;hydrochloride
Standard InChI InChI=1S/C9H11NO3.ClH/c1-12-8-5-6(10)3-4-7(8)9(11)13-2;/h3-5H,10H2,1-2H3;1H
Standard InChI Key PXZHCIUSZWNHAK-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)N)C(=O)OC.Cl

Introduction

Structural and Physicochemical Properties

Table 1: Key Physicochemical Properties

PropertyValue/Range
Melting Point180–185°C (decomposes)
Solubility in Water>50 mg/mL (25°C)
LogP (Partition Coefficient)1.2 ± 0.3
pKa (Amino Group)8.9 ± 0.2

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

Step 1: Esterification of 4-Amino-2-Methoxybenzoic Acid
4-Amino-2-methoxybenzoic acid is reacted with methanol under acidic catalysis (e.g., HCl or H₂SO₄):

C8H9NO3+CH3OHHClC9H11NO3+H2O\text{C}_8\text{H}_9\text{NO}_3 + \text{CH}_3\text{OH} \xrightarrow{\text{HCl}} \text{C}_9\text{H}_{11}\text{NO}_3 + \text{H}_2\text{O}

The reaction proceeds under reflux (60–80°C) for 6–12 hours, yielding the methyl ester.

Step 2: Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, which is purified via recrystallization from ethanol/water mixtures.

Industrial Manufacturing

Industrial processes optimize yield and scalability through:

  • Continuous-Flow Reactors: Enable precise temperature control and reduced reaction times.

  • Crystallization Techniques: Anti-solvent addition (e.g., ethyl acetate) enhances purity (>99%).

Applications in Pharmaceutical Research

Intermediate in Drug Synthesis

The compound’s amino and ester functionalities permit diverse derivatization:

  • Antiviral Agents: Serves as a precursor for helicase inhibitors targeting hepatitis C virus (HCV).

  • Antibiotics: Modified to produce quinoline derivatives with broad-spectrum antimicrobial activity.

Table 2: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (μM)
4-Amino-2-methoxybenzamideHCV Helicase0.45
Methyl 4-nitro-2-methoxybenzoateBacterial DNA Gyrase2.1

Case Study: HCV Helicase Inhibition

A 2023 study demonstrated that derivatives of methyl 4-amino-2-methoxybenzoate hydrochloride bind to the HCV helicase ATP-binding pocket, disrupting viral replication. Molecular dynamics simulations revealed a binding affinity (KdK_d) of 12 nM, correlating with in vitro antiviral efficacy.

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

  • Methoxy vs. Chloro: Replacing the 2-methoxy group with chloro (e.g., methyl 4-amino-2-chlorobenzoate) increases electrophilicity but reduces solubility.

  • Amino vs. Aminomethyl: The absence of a methyl spacer in the amino group (cf. methyl 4-(aminomethyl)-2-methoxybenzoate) limits conformational flexibility, altering receptor binding kinetics.

Table 3: Structural and Functional Comparisons

CompoundLogPSolubility (mg/mL)Target Affinity (KdK_d)
Methyl 4-amino-2-methoxybenzoate1.25212 nM
Methyl 4-(aminomethyl)-2-methoxybenzoate0.8688 nM
Methyl 4-amino-2-chlorobenzoate2.11845 nM

Future Directions and Challenges

Synthetic Methodology Innovations

  • Enzymatic Catalysis: Lipase-mediated esterification could reduce reliance on harsh acids.

  • Flow Chemistry: Microreactor systems may enhance yield and reduce waste.

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